Cytidine Deaminase (CDA) Inhibition Selectivity
2-Amino-4-dimethylaminopteridine exhibits a specific interaction with mouse kidney cytidine deaminase (CDA) with a reported inhibitory constant (Ki) value [1]. This activity profile is distinct from other 2,4-diaminopteridine derivatives, which are primarily known as dihydrofolate reductase (DHFR) inhibitors. The presence of the 4-dimethylamino group, as opposed to a primary amino group, appears to confer this selectivity towards CDA, a class-level inference based on known structure-activity relationships of pteridine antifolates [2].
| Evidence Dimension | Enzyme inhibition selectivity profile |
|---|---|
| Target Compound Data | Inhibition of mouse kidney cytidine deaminase (CDA) reported with specific Ki value in BindingDB assay. |
| Comparator Or Baseline | 2,4-Diaminopteridine derivatives (e.g., Methotrexate) which are classic, high-affinity inhibitors of dihydrofolate reductase (DHFR) [2]. |
| Quantified Difference | Qualitative shift in primary enzymatic target from DHFR to CDA, consistent with structure-activity relationship models [2]. |
| Conditions | In vitro enzymatic assay using purified mouse kidney cytidine deaminase [1]. |
Why This Matters
This target selectivity offers a unique tool for studying CDA-related metabolic pathways and resistance mechanisms distinct from classical DHFR-focused antifolate research, avoiding cross-interference with DHFR activity in cellular models.
- [1] BindingDB. (2007). Affinity data for cytidine deaminase (Assay ChEMBL_52531). Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=4&entryid=50035632 View Source
- [2] Semantic Scholar. (n.d.). Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. Abstract. Retrieved from https://www.semanticscholar.org/paper/Inhibition-of-dihydrofolate-reductase-from-and-by/ View Source
